molecular formula C8H10O3 B2929380 5-Oxospiro[3.3]heptane-2-carboxylic acid CAS No. 2007917-37-3

5-Oxospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B2929380
CAS No.: 2007917-37-3
M. Wt: 154.165
InChI Key: MJGJARTVASCQHP-UHFFFAOYSA-N
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Description

5-Oxospiro[3.3]heptane-2-carboxylic acid is a chemical compound with the CAS Number: 2007917-37-3 . It has a molecular weight of 154.17 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10O3/c9-6-1-2-8(6)3-5(4-8)7(10)11/h5H,1-4H2,(H,10,11) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 4 degrees Celsius . The physical form of the compound is oil .

Scientific Research Applications

Chemical Synthesis and Drug Design

The compound 5-Oxospiro[3.3]heptane-2-carboxylic acid and its derivatives play a significant role in chemical synthesis and drug design. Researchers have explored various synthetic routes and chemical reactions involving spirocyclic compounds related to this compound. For instance, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid involves constructing four-membered rings in the spirocyclic scaffold, adding to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko et al., 2010). This synthesis underlines the utility of spirocyclic compounds in developing novel chemical entities with potential pharmaceutical applications.

Biocatalytic Desymmetrization

In another study, the desymmetrization of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative via biocatalytic ketoreductase-mediated reduction has been demonstrated. This process facilitated access to both enantiomers with high enantiomeric excess (ee), showcasing the compound's potential in enantioselective synthesis. The axially chiral alcohol obtained was further converted to various derivatives such as ester alcohol, amino acid, and amino alcohol building blocks, maintaining high enantiopurity (O'Dowd et al., 2022). This research highlights the application of this compound derivatives in asymmetric synthesis, crucial for producing enantiomerically pure compounds in medicinal chemistry.

Synthesis of Spirocyclic Compounds

The synthesis and properties of 2-oxa-6-azaspiro[3.3]heptane sulfonate salts have been investigated, offering an improved synthesis method for the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane. Isolation as a sulfonic acid salt has been found to yield a more stable and soluble product compared to other salts, broadening the range of reaction conditions that can be employed with spirobicyclic 2-oxa-6-azaspiro[3.3]heptane (van der Haas et al., 2017). This work is significant for its contribution to the development of new synthetic methodologies and the exploration of novel chemical spaces, particularly in the context of spirocyclic compounds.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

7-oxospiro[3.3]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-6-1-2-8(6)3-5(4-8)7(10)11/h5H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGJARTVASCQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1=O)CC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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